molecular formula C18H14BrN3O4 B3877188 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone

Cat. No. B3877188
M. Wt: 416.2 g/mol
InChI Key: IKFFAZSSRFHCMZ-RGVLZGJSSA-N
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Description

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone, also known as MNBFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBFH is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been used as a reagent for the determination of trace amounts of copper ions in water samples. In biochemistry, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been used as a fluorescent probe for the detection of zinc ions in biological systems. In medicinal chemistry, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is not well understood, but it is believed to involve the chelation of metal ions, such as copper and zinc. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been shown to form stable complexes with copper and zinc ions, which can lead to the inhibition of metalloenzymes and the induction of oxidative stress. The exact mechanism of action of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone in anticancer activity is not clear, but it is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects
5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been shown to have several biochemical and physiological effects, including the inhibition of metalloenzymes, the induction of oxidative stress, and the modulation of cellular signaling pathways. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and lysyl oxidase, which are involved in the regulation of oxidative stress and extracellular matrix remodeling. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has also been shown to induce the generation of reactive oxygen species, which can lead to cellular damage and apoptosis.

Advantages and Limitations for Lab Experiments

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a stable compound that can be stored for extended periods without degradation. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is also relatively non-toxic, with an LD50 value of greater than 2000 mg/kg in rats. The synthesis of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is straightforward and can be carried out using simple laboratory equipment. However, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to biomolecules.

Future Directions

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has several potential future directions for scientific research, including its use as a fluorescent probe for the detection of metal ions in biological systems, its investigation as an anticancer agent, and its potential applications in nanotechnology. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone could be further modified to improve its properties, such as solubility and specificity for metal ions. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone could also be used as a building block for the synthesis of new materials, such as metal-organic frameworks and nanoparticles. Overall, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has significant potential for future scientific research in various fields.
Conclusion
In conclusion, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone has several potential future directions for scientific research, including its use as a fluorescent probe, its investigation as an anticancer agent, and its potential applications in nanotechnology.

properties

IUPAC Name

4-bromo-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-25-18-10-14(22(23)24)6-8-16(18)17-9-7-15(26-17)11-20-21-13-4-2-12(19)3-5-13/h2-11,21H,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFAZSSRFHCMZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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